![molecular formula C12H23NO2 B1399056 {1-[(氧杂环己烷-4-基)甲基]哌啶-3-基}甲醇 CAS No. 1249511-60-1](/img/structure/B1399056.png)
{1-[(氧杂环己烷-4-基)甲基]哌啶-3-基}甲醇
描述
{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol is a chemical compound belonging to the class of piperidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学研究应用
{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Piperidine derivatives are known to interact with multiple receptors, which can lead to various biological and pharmacological activities .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 116158 Da , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol typically involves the reaction of oxan-4-ylmethyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
4-Piperidinemethanol: A similar compound with a hydroxyl group attached to the piperidine ring.
N-Boc-4-hydroxypiperidine: Another derivative with a tert-butoxycarbonyl (Boc) protecting group.
1-Boc-4-piperidone: A related compound with a ketone functional group.
Uniqueness
{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[1-(oxan-4-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-10-12-2-1-5-13(9-12)8-11-3-6-15-7-4-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKGEZTLZHDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)
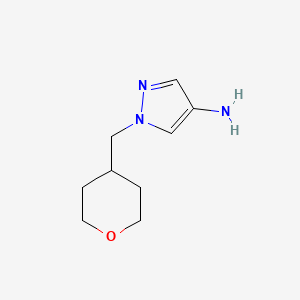
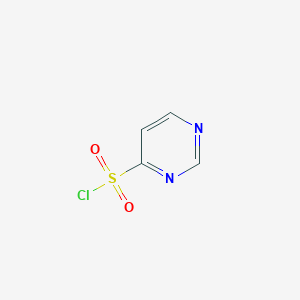

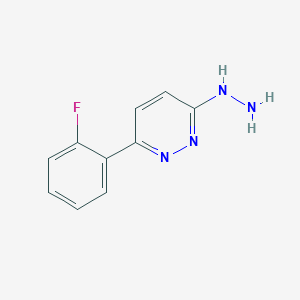
![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)
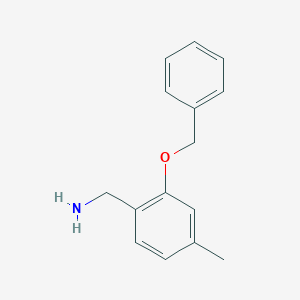
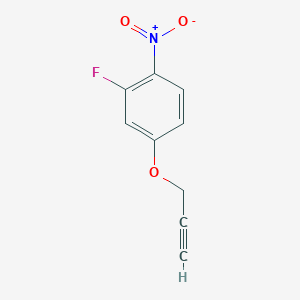

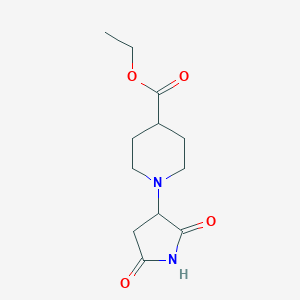
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
